![molecular formula C14H18FNO6S B13461795 (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(fluorosulfonyl)phenyl]propanoic acid](/img/structure/B13461795.png)
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(fluorosulfonyl)phenyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(fluorosulfonyl)phenyl]propanoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a fluorosulfonyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(fluorosulfonyl)phenyl]propanoic acid typically involves multiple stepsThe reaction conditions often involve the use of dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(fluorosulfonyl)phenyl]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The fluorosulfonyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorosulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles, reducing agents, and oxidizing agents. The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various derivatives with different functional groups replacing the fluorosulfonyl group.
Scientific Research Applications
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(fluorosulfonyl)phenyl]propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(fluorosulfonyl)phenyl]propanoic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, allowing the compound to interact with enzymes or receptors. The fluorosulfonyl group can also participate in various chemical reactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-hydroxyphenyl]propanoic acid
- (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-methoxyphenyl]propanoic acid
Uniqueness
The presence of the fluorosulfonyl group in (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(fluorosulfonyl)phenyl]propanoic acid makes it unique compared to similar compounds.
Properties
Molecular Formula |
C14H18FNO6S |
|---|---|
Molecular Weight |
347.36 g/mol |
IUPAC Name |
(2S)-3-(4-fluorosulfonylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H18FNO6S/c1-14(2,3)22-13(19)16-11(12(17)18)8-9-4-6-10(7-5-9)23(15,20)21/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 |
InChI Key |
QSMZNJFFEXPYLQ-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)S(=O)(=O)F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)S(=O)(=O)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


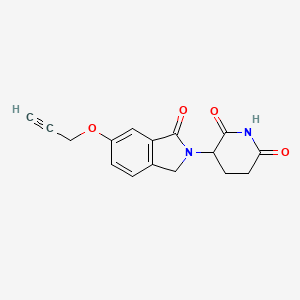

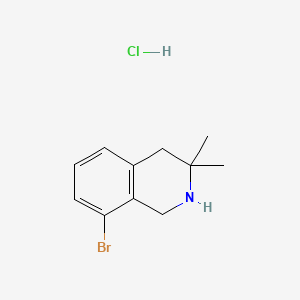
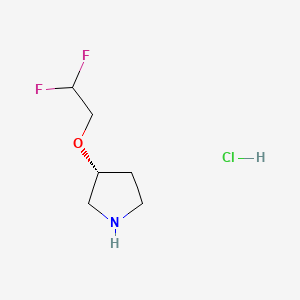
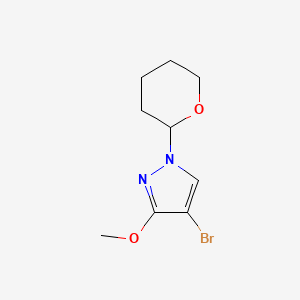
![tert-butylN-[(3-ethoxyazetidin-3-yl)methyl]carbamate](/img/structure/B13461744.png)
![4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carbonitrile hydrochloride](/img/structure/B13461756.png)
![4-(Azidomethyl)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B13461763.png)
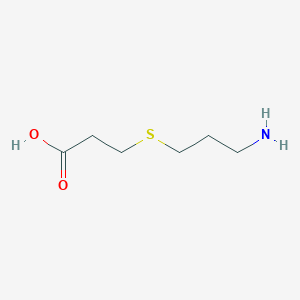
![2-phenyl-2H,4H,6H-furo[3,4-c]pyrazol-3-amine](/img/structure/B13461776.png)
![2-[1-(cyclopropylmethyl)-5-[2-(pyridin-2-yl)ethynyl]-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride](/img/structure/B13461779.png)

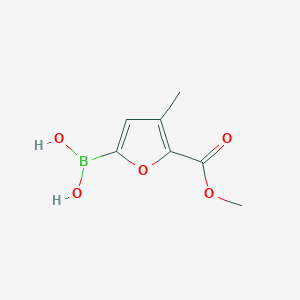
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B13461791.png)
